Temperature-Dependent Divergent Reactivity: O-Acylation vs. C-Acylation with 8-Hydroxyquinolone
In a direct experimental study examining the reaction of 2-bromobutyryl chloride with 8-hydroxyquinolone under anhydrous AlCl₃ catalysis, the reaction outcome diverged sharply based on temperature. At -10 to 40°C, the reaction proceeded via O-acylation exclusively to yield the esterification product 8-(2-bromobutyryloxy)quinolone as the major product, along with trace amounts of the chlorine-displaced ester 8-(2-chlorobutyryloxy)quinolone. In contrast, at 70°C, the reaction shifted to Friedel-Crafts C-acylation accompanied by HX elimination, generating a mixture dominated by 5-(2-butenoyl)-8-hydroxyquinolone and 7-(2-butenoyl)-8-hydroxyquinolone. This temperature-dependent pathway bifurcation is not observed with simple acyl chlorides lacking the α-bromo substituent [1].
| Evidence Dimension | Temperature-dependent reaction pathway selectivity |
|---|---|
| Target Compound Data | -10 to 40°C: O-acylation (esterification) as major pathway; 70°C: C-acylation (Friedel-Crafts) plus HX elimination |
| Comparator Or Baseline | Generic acyl chlorides in Friedel-Crafts conditions (expected C-acylation product); 2-bromobutyryl chloride at low temperature yields O-acylation instead |
| Quantified Difference | Complete pathway reversal: O-acylation dominant at low temperature vs. C-acylation plus elimination at elevated temperature |
| Conditions | Anhydrous AlCl₃ catalyst, reaction temperature variable from -10°C to 70°C, analysis by ¹H NMR and LC-MS |
Why This Matters
This temperature-switchable reactivity enables controlled access to either O-acylated esters or C-acylated enone products from the same starting material pair, a synthetic versatility not available with non-α-halogenated acyl chlorides.
- [1] 段怡静, 蔡林林, 刘雨婷, 等. 2-溴丁酰氯与8-羟基喹诺酮在无水三氯化铝催化下的反应研究. 化学研究, 2022, (3). View Source
